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This guide provides a comprehensive evaluation of the clinical activity of ART0380, a selective

Ataxia telangiectasia and Rad3-related (ATR) inhibitor, in tumors with Ataxia-Telangiectasia

Mutated (ATM) deficiency. The performance of ART0380 is objectively compared with other

therapeutic alternatives, supported by available clinical trial data and detailed experimental

methodologies.

Introduction to Synthetic Lethality in ATM-Deficient
Cancers
ATM and ATR are crucial kinases in the DNA Damage Response (DDR) pathway. While ATM

primarily responds to double-strand breaks, ATR is activated by single-strand DNA breaks and

replication stress.[1] In cancer cells with a loss-of-function mutation in the ATM gene, the ATR

pathway becomes the primary mechanism for managing DNA damage and replication stress,

creating a dependency.[1] This vulnerability allows for a "synthetic lethality" approach, where

inhibiting ATR in ATM-deficient cancer cells leads to catastrophic DNA damage and selective

tumor cell death, while sparing healthy cells with functional ATM.[1] ART0380, also known as

alnodesertib, is an oral, selective small molecule inhibitor of ATR designed to exploit this

synthetic lethal relationship.[2][3]
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ART0380 is being investigated in the STELLA Phase 1/2a clinical trial (NCT04657068) in

combination with low-dose irinotecan, a topoisomerase I inhibitor that induces replication

stress, thereby amplifying the synthetic lethal effect.[4][5] The rationale for this combination is

to enhance the replication stress in tumor cells, making them even more susceptible to ATR

inhibition.[5]

Signaling Pathway of ATR Inhibition in ATM-Negative
Tumors
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Caption: ATM/ATR signaling in normal vs. ATM-deficient cells treated with ART0380.

Clinical Performance of ART0380
The STELLA trial has shown promising results for ART0380 in combination with low-dose

irinotecan in patients with advanced solid tumors.
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Patient Population
Overall Response
Rate (ORR)

Median Duration of
Response (mDoR)

Reference

ATM-negative 50% 5.7 months [4][6]

ATM-deficient

(negative or low)
37% Not Reported [4][6]

ATM-low 22% Not Reached [6]

Comparison with Alternative ATR Inhibitors
Several other ATR inhibitors are in clinical development, targeting similar patient populations.

Direct comparison is challenging due to variations in trial design, patient populations, and

whether they are administered as monotherapy or in combination.
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Drug Trial Phase
Patient
Population

Key Efficacy
Data

Reference

Ceralasertib

(AZD6738)

Phase 2

(PLANETTE)

ATM mutant

advanced solid

tumors

In a Phase 1 trial

with olaparib, 1

of 5 patients with

ATM mutations

had a complete

response.

[7]

Berzosertib

(M6620/VX-970)
Phase 1

ATM mutant solid

tumors

In combination

with irinotecan, 2

partial responses

were observed in

patients with

pancreatic

cancer and ATM

alterations.

[8]

Elimusertib

(BAY1895344)
Phase 1b

Advanced solid

tumors with ATM

loss

9% partial

response rate

and 56% stable

disease in

patients with

ATM loss.

[5]

Comparison with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are another class of drugs that exploit

synthetic lethality in tumors with DNA repair deficiencies. While approved for BRCA-mutated

cancers, their efficacy in ATM-deficient tumors is also under investigation.
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Drug Trial Phase
Patient
Population

Key Efficacy
Data

Reference

Olaparib
Preclinical/Clinic

al

ATM-deficient

lymphoid and

colorectal

cancers

Preclinical

studies show

sensitivity in

ATM-deficient

cell lines. Some

clinical benefit

observed in

gastric and

prostate cancers

with low ATM

expression.

[4][9]

Talazoparib

Phase 2

(JAVELIN

BRCA/ATM)

Advanced solid

tumors with ATM

defect (in

combination with

avelumab)

Trial ongoing.

Rucaparib
Phase 2

(TRITON2)

mCRPC with

ATM alterations

0% response

rate in men with

ATM or CDK12

alterations.

[10]

Experimental Protocols
ART0380 (STELLA Trial - NCT04657068)

Study Design: A Phase 1/2a, open-label, multi-center study.[11]

Patient Population: Patients with advanced or metastatic solid tumors, including a cohort with

tumors that do not express ATM protein as determined by immunohistochemistry (IHC).[11]

Treatment Regimen: ART0380 administered orally in combination with low-dose irinotecan.

The recommended Phase 2 dose (RP2D) is ART0380 (200mg) on days 1-3 and 8-10, and

irinotecan (60mg/m²) on days 1 and 8 of a 21-day cycle.[4]
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Primary Objectives: To assess the safety, tolerability, and preliminary efficacy of ART0380.

[11]
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Caption: Generalized experimental workflow for clinical evaluation of ATR inhibitors.

Conclusion
ART0380, in combination with low-dose irinotecan, has demonstrated significant clinical activity

in patients with ATM-negative solid tumors, showing a promising 50% overall response rate in

this heavily pre-treated population.[4][6] This provides strong evidence for the synthetic lethality

strategy targeting the ATR pathway in ATM-deficient cancers.

Compared to other ATR inhibitors in development, ART0380's data in a specifically defined

ATM-negative population appears robust. However, cross-trial comparisons should be made

with caution due to differing methodologies. While PARP inhibitors have shown efficacy in

some ATM-deficient settings, their benefit in solid tumors with ATM loss is less clear, and in

some cases, such as prostate cancer, ATR inhibitors may be more effective.[10]

Further investigation, including randomized controlled trials, is necessary to definitively

establish the position of ART0380 in the treatment landscape for ATM-negative cancers. The

ongoing and planned expansion studies for ART0380 will be crucial in providing more mature

data and further clarifying its clinical benefit.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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